molecular formula C16H13Cl3N2O2S B2845982 2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 880139-30-0

2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2845982
CAS No.: 880139-30-0
M. Wt: 403.7
InChI Key: RLPRFKYLJXLMPU-UHFFFAOYSA-N
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Description

“2,4,5-Trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C16H13Cl3N2O2S . It has an average mass of 403.711 Da and a monoisotopic mass of 401.976318 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide group attached to an indole group via an ethyl linker . The benzenesulfonamide group is further substituted with three chlorine atoms .

Scientific Research Applications

Antimicrobial and Antifungal Applications

The synthesis and evaluation of new derivatives bearing benzenesulfonamide moieties have been explored for their potential antimicrobial and antifungal activities. For instance, a study by Hassan (2013) involved the synthesis of new 2-pyrazoline derivatives incorporating benzenesulfonamide groups, which were tested against a range of Gram-negative and Gram-positive bacteria as well as yeast-like fungi, showing promising antimicrobial properties (Hassan, 2013).

Antitumor Evaluation

The compound's derivatives have also been investigated for their antitumor properties. Tomorowicz et al. (2020) synthesized novel benzenesulfonamides with significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer cells. These studies also involved QSAR (Quantitative Structure–Activity Relationships) and molecular docking to understand the compounds' interactions with cancer targets (Tomorowicz et al., 2020).

Carbonic Anhydrase Inhibition for Cancer Therapy

Another significant application is in the inhibition of carbonic anhydrase IX, a target for cancer therapy. Lolak et al. (2019) reported on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties that were potent inhibitors of human carbonic anhydrase IX, an isoform associated with cancer, showing potential as anticancer agents (Lolak et al., 2019).

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Some indole derivatives have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that 2,4,5-Trichloro-N-[2-(1H-Indol-3-yl)ethyl]benzene-1-sulfonamide might have a similar mode of action.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Some indole derivatives have been found to induce cell apoptosis and inhibit polymerization of tubulin , suggesting that this compound might have similar effects.

Properties

IUPAC Name

2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O2S/c17-12-7-14(19)16(8-13(12)18)24(22,23)21-6-5-10-9-20-15-4-2-1-3-11(10)15/h1-4,7-9,20-21H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPRFKYLJXLMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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